Epi-Allocholesterol
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Overview
Description
Epi-Allocholesterol is a unique isomer of cholesterol, which is a vital sterol in the human body. Cholesterol plays a crucial role in maintaining cell membrane integrity and serves as a precursor for the synthesis of steroid hormones, bile acids, and vitamin D. This compound, like other cholesterol isomers, has distinct structural and functional properties that make it an interesting subject for scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions: Epi-Allocholesterol can be synthesized through various chemical reactions involving cholesterol derivatives. One common method involves the removal of hydrogen bromide from dibromocholestane derivatives using reagents like quinoline . This process results in the formation of cholestadienes, which can be further manipulated to obtain this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like purification through recrystallization and chromatography to isolate the desired isomer .
Chemical Reactions Analysis
Types of Reactions: Epi-Allocholesterol undergoes various chemical reactions, including:
Oxidation: Conversion to cholestenone using oxidizing agents like chromium trioxide.
Reduction: Reduction of double bonds using hydrogenation techniques.
Substitution: Reactions with halogenating agents to introduce halogen atoms into the molecule.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Cholestenone.
Reduction: Saturated derivatives of this compound.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
Epi-Allocholesterol has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study sterol chemistry and reaction mechanisms.
Biology: Investigated for its role in cell membrane structure and function.
Medicine: Explored for its potential therapeutic effects in treating cholesterol-related disorders.
Industry: Utilized in the synthesis of steroid hormones and other bioactive molecules
Mechanism of Action
Epi-Allocholesterol exerts its effects by interacting with various molecular targets and pathways in the body. It can modulate the activity of enzymes involved in cholesterol metabolism, such as acyl-coenzyme A: cholesterol acyltransferases (ACATs). These enzymes catalyze the formation of cholesteryl esters, which are essential for cellular storage and plasma transport of cholesterol . Additionally, this compound may influence the expression of genes related to cholesterol metabolism through its interaction with nuclear receptors and other signaling pathways.
Comparison with Similar Compounds
Epi-Allocholesterol is structurally similar to other cholesterol isomers, such as:
Cholesterol: The primary sterol in animal cells, essential for membrane structure and function.
Sitosterol: A plant sterol with a similar structure but an additional ethyl group at position 24.
Stigmasterol: Another plant sterol with a double bond at position 22.
Uniqueness: this compound’s unique structural features, such as the specific arrangement of its double bonds and functional groups, distinguish it from other cholesterol isomers. These differences can result in distinct biological activities and potential therapeutic applications .
Properties
CAS No. |
566-90-5 |
---|---|
Molecular Formula |
C27H46O |
Molecular Weight |
386.7 g/mol |
IUPAC Name |
(3R,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C27H46O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h17-19,21-25,28H,6-16H2,1-5H3/t19-,21-,22+,23-,24+,25+,26+,27-/m1/s1 |
InChI Key |
UIMGHSAOLFTOBF-VEIPTCAHSA-N |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C[C@@H](CC[C@]34C)O)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4=CC(CCC34C)O)C |
Origin of Product |
United States |
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